N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-24-14-3-2-11(17)6-12(14)20-15(22)10-8-21(9-10)16(23)13-7-18-4-5-19-13/h2-7,10H,8-9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEAVDHDPNYLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazine-2-carbonyl group: This step may involve acylation reactions using pyrazine-2-carbonyl chloride.
Attachment of the 5-chloro-2-methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that compounds in this class may exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, studies have demonstrated good efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
- Anticancer Activity : Preliminary investigations suggest that this compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or inhibition of specific signaling pathways .
Biological Mechanism of Action
The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, potentially altering cellular responses.
- Impact on Cellular Pathways : By interfering with signal transduction or metabolic pathways, it could affect cell growth and survival.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazine-Carbonyl Derivatives
- 1-(Pyrazine-2-carbonyl)pyrrolidine-2-carboxamide derivatives (e.g., from ): Structural difference: Pyrrolidine (5-membered ring) vs. azetidine (4-membered ring). Biological relevance: Dihydroisoxazole derivatives in were evaluated as transglutaminase inhibitors, suggesting pyrazine-carbonyl motifs are viable for enzyme targeting.
- Salicylic acid-pyrazinamide conjugate (): Functional contrast: The hydrazono-linked pyrazine derivative in was designed for antitubercular activity. The target compound’s azetidine-carboxamide linker may offer superior hydrolytic stability compared to hydrazone-based structures .
Chloro-Methoxyphenyl Analogs
- 1-(5-Chloro-2-methoxyphenyl)ethanone (): Shared moiety: The 5-chloro-2-methoxyphenyl group is present in both compounds. This substitution pattern is associated with enhanced membrane permeability in kinase inhibitors like gefitinib () .
Quinazoline-Based Kinase Inhibitors ()
- Erlotinib and Gefitinib: Structural distinction: These tyrosine kinase inhibitors feature quinazoline cores instead of azetidine-pyrazine systems. Substituent synergy: The chloro-methoxyphenyl group in the target compound mirrors the halogenated aryl motifs in kinase inhibitors, suggesting possible overlap in target binding pockets.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 295.70 g/mol
- IUPAC Name : this compound
This structure features a chloro-substituted aromatic ring, a pyrazine moiety, and an azetidine ring, which are critical for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival. For instance, it may inhibit ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values observed range from 10 to 30 µM, indicating moderate potency .
- Tubulin Interaction : Preliminary studies suggest that the compound may interact with tubulin, affecting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
Biological Activity Data
The following table summarizes key findings from various studies evaluating the biological activity of this compound:
| Study | Cell Line | Assay Type | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| MCF-7 | Antiproliferative | 20 | Tubulin destabilization | |
| A549 | Cytotoxicity | 15 | Apoptosis induction | |
| L1210 | Ribonucleotide reductase inhibition | 1.4 | Enzyme inhibition |
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of the compound, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating apoptotic cell death.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The results showed that it possessed notable antibacterial activity against Salmonella Typhi, with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. This highlights its potential as a lead compound for developing new antibiotics .
Q & A
What are the critical steps in synthesizing N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, and how are intermediates characterized?
Level: Basic
Answer:
Synthesis typically involves multi-step routes, including:
- Azetidine ring formation : Cyclization of β-lactam precursors under controlled temperatures (e.g., 0–130°C in DMF/POCl₃ systems) .
- Amide coupling : Pyrazine-2-carbonyl groups are introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the azetidine core .
- Final functionalization : The 5-chloro-2-methoxyphenyl moiety is attached through nucleophilic substitution or Buchwald-Hartwig amination .
Characterization : - Intermediates : Monitored by thin-layer chromatography (TLC) for reaction progress .
- Final product : Confirmed via ¹H/¹³C NMR (e.g., amide proton signals at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
How can conflicting NMR data for this compound be resolved, particularly regarding rotational isomers?
Level: Advanced
Answer:
Rotational isomerism in the pyrazine-2-carbonyl-azetidine system may cause split peaks in NMR. Strategies include:
- Variable-temperature NMR : Conduct experiments at elevated temperatures (e.g., 50–80°C) to coalesce split signals, confirming dynamic equilibrium .
- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to distinguish between syn and anti conformers .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values for different rotamers .
What functional groups in this compound are prone to degradation, and how can stability be optimized during storage?
Level: Advanced
Answer:
Key stability concerns:
- Azetidine ring : Susceptible to hydrolysis under acidic/basic conditions. Stabilize by storing in anhydrous solvents (e.g., DMSO-d6) at –20°C .
- Amide bonds : Hydrolytic cleavage can occur in aqueous buffers. Use lyophilized forms and avoid prolonged exposure to moisture .
- Chlorophenyl group : Light-sensitive; store in amber vials under inert gas (N₂/Ar) .
Analytical validation : Monitor degradation via HPLC-MS over time (e.g., 0, 6, 12 months) .
What strategies are recommended for analyzing biological activity while minimizing off-target effects?
Level: Advanced
Answer:
- Target profiling : Use kinase/GPCR panels to identify primary targets. The pyrazine moiety may interact with ATP-binding pockets .
- SAR studies : Modify the azetidine’s 3-carboxamide or methoxyphenyl groups to assess potency changes (e.g., IC₅₀ shifts in enzyme assays) .
- Counter-screens : Test against structurally related off-targets (e.g., carbonic anhydrase isoforms) to rule out nonspecific binding .
How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Level: Advanced
Answer:
- Single-crystal X-ray diffraction : Resolve bond angles (e.g., pyrazine-azetidine dihedral angles ~15–25°) and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the amide) .
- Comparative analysis : Overlay experimental structures with docking poses to validate bioactive conformations .
- Crystallization conditions : Optimize using vapor diffusion (e.g., methanol/water mixtures) to obtain diffraction-quality crystals .
What analytical techniques are essential for confirming purity >95% in pharmacological studies?
Level: Basic
Answer:
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities at 254 nm .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
- Karl Fischer titration : Ensure water content <0.1% for hygroscopic batches .
How do solvent polarity and reaction temperature influence the yield of the final coupling step?
Level: Advanced
Answer:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing transition states. Yields drop in THF due to poor solubility .
- Temperature : Optimal at 0–5°C for carbodiimide-mediated couplings to minimize racemization. Higher temps (>25°C) promote side reactions (e.g., azetidine ring opening) .
- Kinetic studies : Use in-situ FTIR to monitor carbonyl disappearance (e.g., ~1–2 hours for >90% conversion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
